Lipophilicity Modulation: XLogP3-AA Reduction of 0.19 Log Units Relative to Unsubstituted Phenyl Analog
The introduction of a meta-bromo substituent on the N2-phenyl ring reduces the computed partition coefficient from LogP 1.79 (unsubstituted phenyl analog, CAS 115271-81-3) to XLogP3-AA 1.6 for the target compound, yielding a ΔLogP of approximately −0.19 log units . This reduction is consistent with the electron-withdrawing inductive effect of bromine (Hammett σ_m = +0.39), which decreases overall molecular lipophilicity despite the increased molecular weight.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 4-Methyl-2-phenyl-2,5-dihydro-1,2,3-thiadiazole 1,1-dioxide (CAS 115271-81-3): LogP = 1.79370 |
| Quantified Difference | ΔLogP ≈ −0.19 |
| Conditions | Computed values; XLogP3-AA (atom-additive method) for target compound; LogP (unspecified method) for comparator, both retrieved from chemical database entries. |
Why This Matters
A shift of ~0.2 log units in lipophilicity can meaningfully influence aqueous solubility, passive membrane permeability, and metabolic clearance predictions, directly impacting compound prioritization in lead optimization and procurement for ADME-Tox screening cascades.
